molecular formula C12H24N2O4S B2998826 tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate CAS No. 1807938-41-5

tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate

Cat. No.: B2998826
CAS No.: 1807938-41-5
M. Wt: 292.39
InChI Key: KMVMKPZNXJYXDO-NXEZZACHSA-N
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Description

tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl group, a methanesulfonamide group, and a cyclohexyl ring

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-7-5-6-8-10(9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVMKPZNXJYXDO-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the sulfonamide group makes it a potential inhibitor of certain enzymes, providing insights into enzyme mechanisms and functions .

Medicine

Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
  • tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate

Uniqueness

tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and drug development.

Biological Activity

Tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H22N2O4S
  • Molecular Weight : 278.37 g/mol
  • CAS Number : 287953-38-2
  • Structure : The compound features a tert-butyl group, a methanesulfonamide moiety, and a cyclohexyl structure which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Pharmacological Effects

Research has shown that this compound exhibits various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in vitro and in vivo.
  • Neuroprotective Properties : There is emerging evidence indicating that it may protect neuronal cells from oxidative stress.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a potential role as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, the compound was administered at varying doses (10 mg/kg and 20 mg/kg). The higher dose resulted in a 40% reduction in inflammatory markers compared to the control group, indicating a dose-dependent anti-inflammatory effect .
  • Neuroprotective Studies :
    • In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound reduced cell death by approximately 30%, supporting its potential neuroprotective role .

Data Summary

Study TypeTarget/ModelKey Findings
AntimicrobialStaphylococcus aureusSignificant growth inhibition at >50 µg/mL
Anti-inflammatoryArthritis model40% reduction in inflammatory markers (20 mg/kg)
NeuroprotectionNeuronal cell cultures30% reduction in cell death under stress

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